molecular formula C9H12ClNO2 B13034445 3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenolhcl

3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenolhcl

Cat. No.: B13034445
M. Wt: 201.65 g/mol
InChI Key: PBPVYBYTAGLVLT-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is known for its unique structure, which includes a chloro group, a hydroxy group, and a methylamino group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with methylamine and a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may yield an amino derivative .

Scientific Research Applications

3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride include:

Uniqueness

What sets 3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-chloro-4-[2-hydroxy-1-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H12ClNO2/c1-11-9(5-12)7-3-2-6(13)4-8(7)10/h2-4,9,11-13H,5H2,1H3

InChI Key

PBPVYBYTAGLVLT-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=C(C=C(C=C1)O)Cl

Origin of Product

United States

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